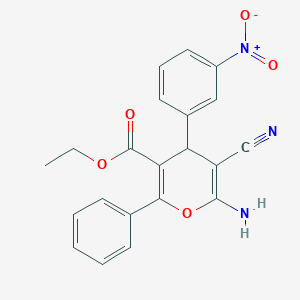

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene, commonly known as TsNHNH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in various biochemical and physiological contexts. In

Scientific Research Applications

Organic Synthesis and Industrial Applications

1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, closely related to the queried compound, is significant in organic synthesis, particularly as an intermediate. Its protective groups can be removed, allowing for the introduction of various functional groups. This makes it useful in pharmaceuticals, pesticide preparation, and organic material synthesis (H. We, 2015).

Catalyst in Chemical Synthesis

Compounds with a similar structure, like 1,3,5-Tris(hydrogensulfato) benzene, have been used as efficient catalysts in the synthesis of various organic compounds. These catalysts offer advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Electrospray Ionization (ESR) Studies

N-(Arylthio)-t-butylaminyls, related to the queried compound, have been studied using ESR. These studies provide insights into the behavior of radicals in organic chemistry, which is crucial for understanding various chemical reactions and processes (Miura et al., 1977).

Advanced Catalyst Systems

Palladium catalysts based on similar compounds have shown high activity in alkoxycarbonylation of alkenes. This research is significant for industrial processes in homogeneous catalysis, impacting both chemical industries and research laboratories (Dong et al., 2017).

Asymmetric Synthesis in Pharmaceuticals

tert-Butanesulfinyl aldimines and ketimines, related to the queried compound, are used in the asymmetric synthesis of protected 1,2-amino alcohols. This synthesis is pivotal in pharmaceutical research for developing various drug molecules (Tang et al., 2001).

properties

IUPAC Name |

1,3,5-tritert-butyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOIVCJMVYLYLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401818 |

Source

|

| Record name | AF-962/31929032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tritert-butyl-2-(sulfinylamino)benzene | |

CAS RN |

68761-21-7 |

Source

|

| Record name | AF-962/31929032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)

![3-methyl-4-[(2-methylphenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386136.png)

![3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386140.png)

![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)

![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)

![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)

![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386151.png)